N-cyclopentyl-2-nitroaniline
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Overview
Description
N-cyclopentyl-2-nitroaniline is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-cyclopentylaniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the aromatic ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the reduction of N-cyclopentyl-2-nitrobenzene. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-nitroaniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, iron powder with hydrochloric acid, or palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled conditions.
Major Products Formed
Reduction: N-cyclopentyl-2-aminoaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
N-cyclopentyl-2-nitroaniline has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Sensors: The compound’s reactivity makes it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts or other reagents.
Comparison with Similar Compounds
N-cyclopentyl-2-nitroaniline can be compared with other nitroaniline derivatives such as:
- N-methyl-2-nitroaniline
- N-ethyl-2-nitroaniline
- N-propyl-2-nitroaniline
These compounds share similar structural features but differ in the nature of the substituent on the nitrogen atom. The cyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and material science. Understanding its preparation methods, chemical reactions, and applications can facilitate its effective utilization in research and industry.
Properties
IUPAC Name |
N-cyclopentyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZSKZOTVXWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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